N-Hydroxy Guanfacine
Description
N-Hydroxy Guanfacine is a derivative of Guanfacine, a centrally acting α2-adrenoceptor agonist used primarily for hypertension and attention-deficit/hyperactivity disorder (ADHD) . This modification may alter its pharmacokinetic (PK) properties, receptor binding affinity, and therapeutic applications.
Properties
Molecular Formula |
C9H9Cl2N3O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[(Z)-(hydroxyhydrazinylidene)methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-2-1-3-8(11)6(7)4-9(15)12-5-13-14-16/h1-3,5,14,16H,4H2,(H,12,13,15) |
InChI Key |
VQRVNLJQBDMQHF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N/C=N\NO)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC=NNO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Guanfacine typically involves the hydroxylation of Guanfacine. One common method starts with Guanfacine hydrochloride, which is dissolved in a suitable solvent such as methanol. The hydroxylation reaction is then carried out using a hydroxylating agent like hydrogen peroxide or a peracid under controlled conditions. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Conjugation Reactions
Following hydroxylation, 3-hydroxyguanfacine is further metabolized via:
-
Glucuronidation : Addition of a glucuronic acid group (+176 Da), forming metabolites like M2, M4, M5, M7, and M8 .
-
Sulfation : Addition of a sulfate group (+96 Da), yielding metabolite M3 .
These conjugated metabolites are pharmacologically inactive and account for the majority of guanfacine’s metabolic clearance .
Chromatographic and Mass Spectrometric Data
Fragmentation Patterns
-
3-Hydroxyguanfacine :
-
Guanfacine :
Enzymatic and Redox Dynamics
-
CYP3A4 Role : This enzyme exclusively catalyzes the hydroxylation step, with no involvement of other CYP isoforms .
-
Reduction in Rabbits : Rabbit microsomes uniquely reduce N-hydroxyguanfacine back to guanfacine via NADPH-dependent mechanisms .
Stability and Detection
Scientific Research Applications
N-Hydroxy Guanfacine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
N-Hydroxy Guanfacine exerts its effects primarily through the activation of alpha-2A adrenergic receptors. This activation leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The compound also influences neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects in conditions like ADHD and hypertension.
Comparison with Similar Compounds
Guanfacine Hydrochloride
Structural and Pharmacological Profile
- Chemical Formula : C₉H₁₀Cl₃N₃O (molecular weight: 282.55 g/mol) .
- Mechanism: Selective α2A-adrenoceptor agonist, reducing sympathetic outflow and blood pressure via central action .
- PK Properties :
- Therapeutic Use : Effective in hypertension and ADHD, with fewer side effects (e.g., sedation, dry mouth) compared to clonidine .
Key Differences from N-Hydroxy Guanfacine
3-Hydroxy Guanfacine
Structural and Functional Profile
- Chemical Formula : C₉H₉Cl₂N₃O₂ (molecular weight: 262.1 g/mol) .
- Positional Isomerism : Features a hydroxyl group at the 3-position on the aromatic ring, distinct from this compound’s amidine modification .
- Applications : Primarily used as a reference standard in analytical method validation and quality control for Guanfacine production .
Comparison with this compound
- Utility: 3-Hydroxy Guanfacine is non-hazardous (WGK Germany Class 3), while this compound’s safety profile is undocumented .
Other N-Hydroxy Compounds (e.g., N-Hydroxyphthalimide, NHPI)
Functional Context
- Chemical Role: NHPI and related N-hydroxy compounds act as organoradical catalysts in oxidative functionalization reactions, such as cross-dehydrogenative C–O coupling .
- Reactivity : Electron-withdrawing groups enhance the stability and catalytic efficiency of N-oxyl radicals derived from N-hydroxy precursors .
Contrast with this compound
- Application : NHPI is used in synthetic chemistry, whereas this compound’s applications (if any) are likely pharmacological .
- Structure: this compound’s α2-adrenoceptor-targeting structure differs fundamentally from NHPI’s phthalimide backbone .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Guanfacine HCl | C₉H₁₀Cl₃N₃O | 282.55 | 29110-48-3 | Amidine hydrochloride |
| 3-Hydroxy Guanfacine | C₉H₉Cl₂N₃O₂ | 262.10 | 78197-84-9 | 3-Hydroxyphenyl |
| This compound* | Not fully characterized | ~278–298 (estimated) | Not available | N-Hydroxyamidine |
Table 2: Pharmacological and Application Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
